molecular formula C17H22N4 B6445029 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine CAS No. 2640961-69-7

3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine

Cat. No.: B6445029
CAS No.: 2640961-69-7
M. Wt: 282.4 g/mol
InChI Key: IQDSWJFRVLELEF-UHFFFAOYSA-N
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Description

3-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a methyl group at position 3 and a 2-phenylethyl-substituted piperazine ring at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry. The incorporation of a piperazine moiety enhances bioavailability and CNS penetration, while the phenylethyl group may influence receptor selectivity, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-15-7-8-17(19-18-15)21-13-11-20(12-14-21)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSWJFRVLELEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine or piperazine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the pyridazine ring may inhibit certain enzymes . These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-phenylethyl group distinguishes it from analogs with fluorophenyl (electron-withdrawing) or pyrimidinyl (kinase-targeting) substituents.
  • Methoxy or chloro groups at position 3 (e.g., ) alter electronic properties and metabolic stability compared to the methyl group in the target compound.

Pharmacological Activities

Pyridazine derivatives exhibit diverse biological activities depending on substitution patterns:

Compound Name Biological Activity Mechanism/Target Reference
3-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine Potential CNS modulation (inferred) Likely neurotransmitter receptor interaction
6-Phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one Anticancer Apoptosis induction
MW01-2-069A-SRM (069A) Anti-neuroinflammatory p38 MAPK inhibition
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Antibacterial/antiviral Disruption of microbial enzymes
3-Aldehyde-1-phenylpyridazine derivatives Antimicrobial Inhibition of bacterial growth

Key Observations :

  • The phenylethyl group in the target compound may favor CNS activity , whereas fluorophenyl or pyrimidinyl analogs (e.g., ) target kinases (e.g., p38 MAPK).
  • Chlorophenoxypropyl and aldehyde substituents enhance antimicrobial effects .

Pharmacokinetic and Physicochemical Properties

Property This compound 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine MW01-2-069A-SRM (069A)
LogP Moderate (predicted) Higher (due to Cl/F) Moderate
Solubility Low (lipophilic substituents) Low Moderate
CNS Penetration High (phenylethyl group) Moderate High (designed for CNS)
Metabolic Stability Likely susceptible to oxidation Stable (electron-withdrawing F) Stable

Key Observations :

  • The 2-phenylethyl group enhances CNS penetration but may reduce solubility compared to pyrimidinyl analogs .
  • Chloro/fluoro substituents improve metabolic stability via electron-withdrawing effects .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution: Aromatic groups (e.g., phenyl, pyridinyl) enhance target selectivity (e.g., kinases, neurotransmitter receptors) . Alkyl chains (e.g., phenylethyl, chlorophenoxypropyl) balance lipophilicity and CNS penetration .
  • Position 3 Modifications :
    • Methyl groups improve bioavailability, while methoxy or chloro groups alter electronic properties and binding affinity .

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